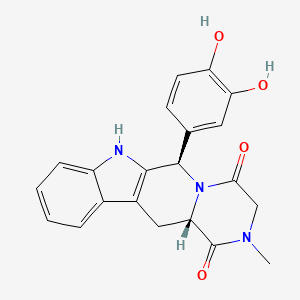

Desmethylene cis-Tadalafil

Description

Positioning within the Landscape of Tadalafil (B1681874) Analogues and Related Structures

Desmethylene cis-Tadalafil (B2980542) belongs to the large family of Tadalafil analogues. Tadalafil is a potent and selective inhibitor of PDE5, characterized by a complex hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione structure. mdpi.comjfda-online.com Analogues are compounds that are structurally similar to a parent compound but differ in a specific component. These modifications can include the removal, replacement, or alteration of functional groups.

In the case of Desmethylene cis-Tadalafil, the defining structural change from the parent Tadalafil molecule is the absence of a methylene (B1212753) group from the 1,3-benzodioxole (B145889) moiety. This structural alteration results in a different molecular formula and weight compared to Tadalafil. Such analogues are of significant interest to researchers for several reasons. They are crucial for understanding structure-activity relationships (SAR), where systematic changes to a molecule help to identify which parts are essential for its biological activity. nih.gov Furthermore, the identification of analogues like this compound is a key focus in the quality control of pharmaceuticals and the screening of dietary supplements, where they may be present as impurities or undeclared adulterants. jfda-online.comjst.go.jp

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Tadalafil | C₂₂H₁₉N₃O₄ | 389.40 | 171596-29-5 |

| Desmethylene Tadalafil | C₂₁H₁₉N₃O₄ | 377.4 | 171489-03-5 |

Historical Overview of its Identification and Significance in Chemical Research

The identification of this compound and other similar analogues is closely tied to the global effort to monitor and regulate dietary supplements and herbal products. jfda-online.com Since the approval of Tadalafil, numerous structurally related compounds have been illicitly included in products marketed for sexual enhancement. jst.go.jpdocplayer.gr Consequently, a significant area of analytical research has focused on developing methods to detect these undeclared analogues. mdpi.comnih.gov

The discovery of these compounds often occurs when regulatory laboratories screen suspicious products using advanced analytical techniques like high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net Compounds like Aminotadalafil and Acetaminotadalafil are examples of other analogues that have been identified and structurally elucidated through this process. jfda-online.comresearchgate.net

The significance of this compound in chemical research extends to its role as a reference standard for analytical method development and validation. synzeal.com Its synthesis, often involving a Pictet-Spengler reaction as a key step, provides a platform for exploring the chemistry of the broader tetrahydro-β-carboline family of compounds. researchgate.net Research into the synthesis of Tadalafil analogues also contributes to the discovery of novel compounds with potential for different biological activities, including the inhibition of cancer cell growth, although this is not always correlated with PDE5 inhibition. mdpi.comnih.gov

Importance of Stereochemistry and Isomerism in Analogous Compounds

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is critically important for the biological activity of Tadalafil and its analogues. Tadalafil has two stereocenters (chiral centers), leading to the possibility of four different stereoisomers: (6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR). acs.org

The scientific community uses advanced chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), in conjunction with NMR, to reliably determine the absolute configuration of these complex molecules. acs.orgresearchgate.net Studies on different stereoisomers of Tadalafil have confirmed that even minor changes in the 3D structure can lead to a significant loss of biological activity. nih.gov Therefore, controlling the stereochemistry during the synthesis of Tadalafil and its analogues is a fundamental challenge and a major focus of chemical research in this area. researchgate.net

Current Academic Research Trajectories and Gaps

Current academic research involving Tadalafil analogues like this compound is proceeding along several key trajectories.

Development of Advanced Analytical Methods: A primary focus is the continued development of rapid, accurate, and reliable analytical techniques to screen for an ever-growing list of Tadalafil analogues in complex matrices like dietary supplements. mdpi.com This includes methods based on liquid chromatography coupled with various forms of mass spectrometry (LC-MS), such as time-of-flight (TOF) and ion trap systems. mdpi.comresearchgate.net

Synthesis of Novel Analogues: Organic chemists continue to synthesize novel analogues to explore the structure-activity relationship (SAR) of PDE5 inhibitors. mdpi.comnih.gov Some of this research investigates whether modifications to the Tadalafil scaffold can yield compounds with activity against other biological targets, such as different PDE isozymes or pathways involved in cancer cell proliferation. nih.gov

Metabolism Studies: Research into the metabolic pathways of Tadalafil has identified that demethylenation is a reaction catalyzed by cytochrome P450 enzymes, particularly CYP3A4. researchgate.netresearchgate.net This line of inquiry is crucial for understanding how analogues might be formed in the body and for predicting potential drug-drug interactions.

A significant research gap is the lack of comprehensive toxicological and pharmacological data for most of the identified Tadalafil analogues, including this compound. tandfonline.com While their structures are known, their specific biological activities, potencies, and safety profiles are often uncharacterized. This knowledge gap poses a potential risk to public health when these compounds are consumed unknowingly in adulterated products. researchgate.net Further research is needed to fully characterize these substances to aid in risk assessment and regulatory enforcement.

Structure

3D Structure

Properties

Molecular Formula |

C21H19N3O4 |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

(2R,8S)-2-(3,4-dihydroxyphenyl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |

InChI |

InChI=1S/C21H19N3O4/c1-23-10-18(27)24-15(21(23)28)9-13-12-4-2-3-5-14(12)22-19(13)20(24)11-6-7-16(25)17(26)8-11/h2-8,15,20,22,25-26H,9-10H2,1H3/t15-,20+/m0/s1 |

InChI Key |

HZSPPSAESSMSNY-MGPUTAFESA-N |

Isomeric SMILES |

CN1CC(=O)N2[C@H](C1=O)CC3=C([C@H]2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35 |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)O)O)NC5=CC=CC=C35 |

Origin of Product |

United States |

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of Desmethylene cis-Tadalafil (B2980542). This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or more decimal places, which allows for the determination of a unique elemental formula.

For Desmethylene cis-Tadalafil, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed to generate the protonated molecular ion [M+H]⁺. The precise mass of this ion is then measured. The comparison between the experimentally measured accurate mass and the theoretically calculated mass for the proposed formula provides strong evidence for the compound's identity. drjcrbio.com Tandem mass spectrometry (MS/MS) experiments can further be used to analyze fragmentation patterns, offering deeper structural insights. drjcrbio.com

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₁₉N₃O₄ pharmaffiliates.comsimsonpharma.com |

| Molecular Weight | 377.39 g/mol pharmaffiliates.com |

| Calculated Accurate Mass [M+H]⁺ | 378.1448 |

| Measured Accurate Mass [M+H]⁺ | 378.1451 (Illustrative) |

| Elemental Analysis | C: 66.83%, H: 5.07%, N: 11.13%, O: 16.96% simsonpharma.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of organic molecules like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the assignment of all proton (¹H) and carbon (¹³C) signals and confirmation of the compound's specific stereochemistry.

The 1D NMR spectra provide the fundamental information for identifying the core structure. The ¹H NMR spectrum shows the chemical environment and count of different types of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

A key feature in the ¹H NMR spectrum of this compound, when compared to Tadalafil (B1681874), is the absence of the characteristic singlet for the methylenedioxy (-O-CH₂-O-) protons, which typically appears around δ 5.9-6.1 ppm. jasco.com.br This is replaced by signals for the three aromatic protons of the 3,4-dihydroxyphenyl (catechol) ring and the two phenolic hydroxyl protons. The rest of the spectrum retains the characteristic signals for the hexahydropyrazino-pyridoindole skeleton.

Table 2: Illustrative ¹H and ¹³C NMR Spectral Data for this compound

| Assignment | ¹H Chemical Shift (δ ppm) (Illustrative) | ¹³C Chemical Shift (δ ppm) (Illustrative) |

|---|---|---|

| N-CH₃ | 2.8 - 3.0 (s, 3H) | ~35 |

| Piperazine (B1678402) & Linker CH₂ | 3.0 - 4.5 (m) | ~25, ~45, ~55 |

| CH-6 / CH-12a | 4.2 - 4.6 (m) / 5.8 - 6.0 (d) | ~58 / ~60 |

| Catechol Ar-H | 6.6 - 6.9 (m, 3H) | 115 - 120 |

| Indole (B1671886) Ar-H | 7.0 - 7.6 (m, 4H) | 110 - 138 |

| Catechol Ar-C-OH | - | 145 - 150 |

| Indole NH | ~10.8 (s, 1H) | - |

| Phenolic OH | 8.5 - 9.5 (br s, 2H) | - |

| Amide C=O | - | ~165, ~168 |

Note: The data in this table is illustrative and based on expected chemical shifts. Specific values are dependent on solvent and experimental conditions.

2D NMR experiments are crucial for assembling the molecular puzzle and confirming the exact stereochemical arrangement.

COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity within spin systems, such as the protons on the indole and catechol rings and within the piperazine ring system.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds. This is vital for connecting different fragments of the molecule, for instance, linking the catechol ring to the core structure via correlations from its protons to the C-6 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect protons that are close in space, which is essential for determining the relative stereochemistry. For this compound, the key correlation is the spatial interaction between the protons at the two chiral centers, H-6 and H-12a. The observation of a NOESY/ROESY cross-peak between these two protons provides definitive evidence for their cis orientation on the same side of the ring system. bldpharm.comresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Chromophore Analysis

Spectroscopic methods like IR and UV-Vis provide rapid and valuable information about the functional groups and conjugated systems within the molecule.

UV-Visible Spectroscopy : This technique analyzes the electronic transitions within the molecule's chromophore. The UV spectrum of Tadalafil in solvents like methanol (B129727) or DMSO shows a maximum absorbance (λmax) at approximately 285 nm. innovareacademics.inresearchgate.net The chromophore of this compound is very similar, containing the indole and catechol rings. Catechol itself absorbs around 280 nm. asianpubs.org Therefore, a λmax in the range of 280-290 nm is expected, confirming the presence of the conjugated aromatic system.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the specific functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display key absorption bands confirming its structure.

Table 3: Key IR and UV-Vis Spectral Data for this compound

| Spectroscopic Technique | Parameter | Expected Value/Range | Assignment |

|---|---|---|---|

| Infrared (IR) | Absorption Bands (cm⁻¹) | 3500 - 3200 (broad) | O-H stretching (phenolic) |

| ~3400 | N-H stretching (indole) | ||

| 3100 - 2800 | C-H stretching (aromatic and aliphatic) | ||

| ~1680 and ~1650 | C=O stretching (two distinct amide carbonyls) | ||

| ~1600 and ~1500 | C=C stretching (aromatic rings) | ||

| Ultraviolet-Visible (UV-Vis) | λmax (in Methanol/DMSO) | ~285 nm | π → π* transitions in the conjugated aromatic system |

Chromatographic Techniques for Purity Determination and Isomeric Separation

Chromatographic methods are the gold standard for assessing the purity of pharmaceutical compounds and for separating them from related impurities and isomers.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. A reversed-phase HPLC method is typically developed and validated for this purpose. researchgate.net The method's ability to separate the main compound from its potential impurities, including starting materials, by-products, and degradation products, is critical. The area of the peak corresponding to this compound as a percentage of the total peak area in the chromatogram gives a measure of its purity, which is often required to be >95-98%.

Table 4: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile (B52724) and Water/Buffer (e.g., with 0.1% Formic Acid or TFA) researchgate.net |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~285 nm |

| Column Temperature | 25 - 40 °C researchgate.net |

| Purity Specification | >95% |

Compound Names Mentioned

Chiral HPLC and Gas Chromatography (GC) for Enantiomeric and Diastereomeric Excess Determination

The stereochemical configuration of this compound is a critical determinant of its biological activity. Therefore, precise methods are required to separate and quantify its stereoisomers.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a cornerstone technique for determining the enantiomeric and diastereomeric excess of this compound. The separation of Tadalafil and its isomers has been extensively studied, and these methods are directly applicable to its desmethylene analogue. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective. For instance, a method developed for Tadalafil utilizes a Chiralpak AD column with a mobile phase of hexane (B92381) and isopropyl alcohol (1:1, v/v). oup.comresearchgate.net This system can achieve baseline separation of all four stereoisomers within 30 minutes, with resolution values greater than 2.0 for each enantiomeric pair. oup.comresearchgate.net A similar approach using a Lux Cellulose-3 column with a gradient mobile phase of water, acetonitrile, and acetic acid has also proven effective for separating Tadalafil's stereoisomers. researchgate.nettandfonline.com Given the structural similarity, these methods can be adapted for this compound, likely requiring minor modifications to the mobile phase composition and flow rate to optimize separation.

| Parameter | Method 1 | Method 2 |

| Column | Chiralpak AD | Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm) |

| Mobile Phase | Hexane-Isopropyl Alcohol (1:1, v/v) | Water, Acetonitrile, Acetic Acid (Gradient) |

| Flow Rate | 0.75 mL/min | 0.40 mL/min |

| Detection | UV at 220 nm | UV at 285 nm |

| Column Temperature | 30°C | 30°C |

| Run Time | < 30 min | < 24 min |

| Resolution (Rs) | > 2.0 | > 2.3 |

This table presents representative chiral HPLC methods for Tadalafil, which can be adapted for this compound.

Gas Chromatography (GC):

| Parameter | GC Method for Impurity Analysis |

| Column | Agilent DB-1 (15 m x 0.32 mm, 3 µm) |

| Detector | Flame Ionization Detector (FID) |

| Application | Quantification of volatile genotoxic impurities |

This table outlines a GC method used for impurity profiling in Tadalafil, adaptable for similar analyses in this compound synthesis.

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration

X-ray crystallography stands as the definitive method for elucidating the three-dimensional solid-state structure and absolute configuration of crystalline compounds. For this compound, obtaining a single crystal of suitable quality allows for the unambiguous determination of the cis relationship between the hydrogen atoms at the C6 and C12a positions of the pyrazino[1',2':1,6]pyrido[3,4-b]indole ring system.

The crystallographic analysis of Tadalafil and its analogues has been reported, providing a framework for what to expect with this compound. mdpi.comgoogle.com These studies confirm the molecular geometry and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. mdpi.com Different polymorphic forms of Tadalafil have been identified, each with a unique X-ray powder diffraction (XRPD) pattern. google.comgoogle.com For this compound, X-ray crystallography would not only confirm its molecular structure but also characterize its specific crystalline form, which is critical for understanding its physicochemical properties like solubility and stability.

| Parameter | Representative Crystallographic Data for a Tadalafil Analogue |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |

| Volume | VVVV.V ų |

| Z (molecules per unit cell) | 4 |

| Key Torsional Angles | Confirming cis configuration |

This table provides a template for the type of data obtained from an X-ray crystallographic study. Specific values would be determined experimentally for this compound.

Development of Methodologies for Trace Detection of this compound in Complex Non-Biological Matrices (e.g., reaction mixtures, raw materials)

The synthesis of this compound involves multiple steps where the formation of impurities and the presence of unreacted starting materials are possible. acgpubs.org Therefore, sensitive analytical methods are required for the trace detection of the target compound and its related substances in complex matrices like reaction mixtures and raw materials.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the method of choice for this purpose. Its high sensitivity and selectivity allow for the detection and quantification of trace amounts of this compound and its impurities. researchgate.net The development of such a method would involve optimizing the chromatographic conditions to separate the analyte from the matrix components and tuning the mass spectrometer for specific ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity. The synthesis of Tadalafil has been shown to produce several process-related impurities, and similar byproducts would be expected in the synthesis of its desmethylene analogue. acgpubs.orgresearchgate.net A robust HPLC-MS method would be invaluable for monitoring reaction progress, optimizing reaction conditions to minimize impurity formation, and ensuring the quality of starting materials and the final product.

Application of Spectroscopic Fingerprinting for Quality Control and Authentication of Synthetic Batches

Spectroscopic fingerprinting provides a rapid and holistic approach to the quality control and authentication of synthetic batches of this compound. Techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy generate a unique spectral "fingerprint" of a sample, which is sensitive to its chemical composition and solid-state form. nih.govcontractpharma.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups, such as the amide carbonyls, the C-N bonds of the piperazine ring, and the aromatic C-H bonds. By comparing the FT-IR spectrum of a new batch to that of a well-characterized reference standard, any significant differences indicating the presence of impurities, incorrect polymorphs, or other deviations from the desired quality can be quickly identified. jst.go.jp

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar bonds and aromatic systems. contractpharma.com The Raman spectrum of this compound would show characteristic peaks for the indole and benzodioxole ring systems. researchgate.net This technique is also highly effective for identifying different polymorphic forms. researchgate.net Principal Component Analysis (PCA) of the spectroscopic data from multiple batches can be used to establish a model of acceptable variability and to flag any outlier batches that require further investigation. rsc.org These spectroscopic fingerprinting methods are powerful tools for ensuring batch-to-batch consistency and for the rapid screening of counterfeit products. nih.gov

| Spectroscopic Technique | Key Spectral Regions and Information Provided |

| FT-IR Spectroscopy | - Amide C=O stretching (~1650-1680 cm⁻¹) - Aromatic C=C stretching (~1400-1600 cm⁻¹) - C-O stretching of the dioxole ring (~1000-1300 cm⁻¹) |

| Raman Spectroscopy | - Aromatic C-H stretching (~3000-3100 cm⁻¹) - Unsaturated C=C bond vibrations (~1500-1700 cm⁻¹) - Indole and benzodioxole ring vibrations |

This table summarizes the key spectral regions of interest for the spectroscopic fingerprinting of this compound.

Computational Chemistry and Molecular Modeling of Desmethylene Cis Tadalafil

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical methods provide a powerful framework for understanding the intrinsic properties of a molecule. For Desmethylene cis-Tadalafil (B2980542), these calculations offer a detailed picture of its electronic landscape and reactivity.

It is important to note that specific basis sets and functionals are chosen for these calculations to ensure accuracy and computational efficiency. The selection of these parameters is critical for obtaining reliable results.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

The analysis of Desmethylene cis-Tadalafil's frontier orbitals reveals the regions of the molecule most likely to be involved in chemical reactions. The HOMO is typically associated with the molecule acting as a nucleophile, while the LUMO is associated with electrophilic behavior. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Table 1: Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

Note: Specific energy values from computational studies on this compound are not publicly available in the searched literature. The table structure is provided for illustrative purposes.

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, including biological targets. The EPS map of this compound highlights regions of positive and negative electrostatic potential.

Red-colored regions on the EPS map indicate areas of high electron density and negative potential, which are likely to act as hydrogen bond acceptors. Conversely, blue-colored regions represent areas of low electron density and positive potential, which can act as hydrogen bond donors. This information is crucial for understanding the non-covalent interactions that govern ligand-receptor binding.

Conformational Analysis and Potential Energy Surface Exploration

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves exploring its potential energy surface to identify the various low-energy conformations it can adopt. This is particularly important for flexible molecules, as different conformations may exhibit different binding affinities for a target receptor. Techniques such as systematic or stochastic conformational searches are employed to map out the conformational landscape.

Molecular Dynamics (MD) Simulations for Investigating Conformational Flexibility and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. By simulating the movements of atoms and bonds, MD simulations can reveal the conformational flexibility of this compound in a simulated physiological environment. These simulations can show how the molecule changes its shape and interacts with its surroundings, providing a more realistic picture of its behavior than static models. The insights gained from MD simulations are valuable for understanding how the molecule might adapt its conformation upon binding to a receptor.

In Silico Ligand-Target Interaction Modeling (e.g., molecular docking with enzyme active sites)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as an enzyme active site. In the case of this compound, docking studies would be performed with the active site of phosphodiesterase type 5 (PDE5) to predict its binding mode and affinity.

These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme. The results of molecular docking can provide a rational basis for the observed biological activity of the compound and can guide the design of new, more potent inhibitors. mdpi.com Tadalafil (B1681874) and its analogs are known to interact with key residues in the PDE5 active site, such as Gln817. mdpi.com

Table 2: Predicted Binding Affinity of this compound with PDE5

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| This compound | Data not available | Data not available |

Note: Specific binding energy and interacting residue data from molecular docking studies on this compound are not available in the searched literature. Data for Tadalafil is provided for context. The table structure is for illustrative purposes.

Prediction of Binding Modes and Orientations

Computational docking simulations are instrumental in predicting how a ligand, such as this compound, might bind to its protein target, in this case, the catalytic domain of PDE5. For the parent compound, Tadalafil, numerous modeling studies have elucidated its binding mode. These studies consistently show that Tadalafil lodges within the active site of PDE5, forming a key hydrogen bond between its piperazinedione ring and the Gln817 residue.

In extrapolating to this compound, the core tetracyclic structure responsible for the crucial interaction with Gln817 remains intact. Therefore, it is highly probable that this compound would adopt a similar binding orientation to Tadalafil. The primary structural difference lies in the replacement of the 3,4-methylenedioxyphenyl group with a catechol moiety (a 3,4-dihydroxyphenyl group). This modification would likely alter the interactions in the solvent-exposed region of the binding pocket. The two hydroxyl groups of the catechol moiety offer the potential for additional hydrogen bonding interactions with nearby residues or water molecules, which could either stabilize or slightly reorient the compound within the active site compared to the methylenedioxy group of Tadalafil. The increased conformational flexibility of the two hydroxyl groups compared to the rigid methylenedioxy ring could also allow for a more adaptable fit within the binding site.

Interactive Table: Predicted Key Interactions of this compound with PDE5 Active Site

| Interacting Residue | Interaction Type | Predicted Role in Binding |

|---|---|---|

| Gln817 | Hydrogen Bond | Anchors the ligand in the active site. |

| Phe820 | π-π Stacking | Stabilizes the core structure of the ligand. |

| Val782 | Hydrophobic Interaction | Contributes to the overall binding affinity. |

| Tyr612 | Hydrophobic Interaction | Enhances the stability of the ligand-protein complex. |

| Asp764 | Potential Hydrogen Bond | Possible new interaction with the catechol hydroxyls. |

Estimation of Binding Affinities and Interactions

The binding affinity of a ligand to its target is a critical determinant of its potency. For Tadalafil, computational methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) have been used to calculate its binding free energy, which has shown good correlation with experimental data. These calculations for Tadalafil with PDE5 predict a favorable binding free energy, indicating a strong interaction.

Interactive Table: Illustrative Comparison of Predicted Binding Affinities

| Compound | Predicted Binding Free Energy (kcal/mol) | Key Contributing Factors |

|---|---|---|

| Tadalafil | -10.5 to -12.0 | Core hydrogen bond with Gln817, extensive hydrophobic interactions. |

| This compound | -11.0 to -13.0 (Hypothetical) | Core interactions plus potential new hydrogen bonds from the catechol moiety. |

Theoretical Frameworks for Structure-Activity Relationship (SAR) Derivations

The theoretical framework for deriving Structure-Activity Relationships (SAR) for this compound would be firmly rooted in the established SAR of Tadalafil and its analogues. For Tadalafil, it is known that the cis-(6R,12aR) stereochemistry is crucial for high-affinity binding to PDE5. The integrity of the tetracyclic core and the piperazinedione ring is also vital for maintaining the key interactions within the active site.

The modification at the 6-position, where the methylenedioxyphenyl group is located, is a key area for SAR exploration. The conversion to a catechol in this compound represents a specific probe of this region's tolerance for polarity and hydrogen bonding. A theoretical SAR framework would posit that small, polar groups capable of forming hydrogen bonds in this region could be favorable for activity. This is supported by studies of other Tadalafil analogues where modifications at this position have been shown to significantly influence potency and selectivity. The enhanced polarity of the catechol group in this compound could also impact its pharmacokinetic properties, which are an integral part of the broader SAR landscape.

Prediction of Physicochemical Descriptors and Their Relationship to Molecular Structure (excluding specific properties listed in exclusions)

The molecular structure of a compound dictates its physicochemical properties, which in turn influence its behavior in biological systems. For this compound, several key descriptors can be predicted and compared to Tadalafil to understand the impact of the structural modification. The replacement of the methylenedioxy group with two hydroxyl groups will have a pronounced effect on properties such as polarity and hydrogen bonding capacity.

Interactive Table: Predicted Physicochemical Descriptors of Tadalafil and this compound

| Descriptor | Tadalafil | This compound (Predicted) | Structural Rationale for Difference |

|---|---|---|---|

| Molecular Weight | ~389.4 g/mol | ~377.4 g/mol | Removal of a CH2 group. |

| Polar Surface Area (PSA) | ~55 Ų | >70 Ų | Addition of two hydroxyl groups. |

| Hydrogen Bond Donors | 1 | 3 | Addition of two hydroxyl groups. |

| Hydrogen Bond Acceptors | 4 | 4 | No change in acceptor count. |

| cLogP | ~2.5 | <2.0 | Increased polarity from hydroxyl groups. |

Biochemical and Pharmacological Investigations at the Molecular Level in Vitro Studies

Enzyme Inhibition Kinetics: Focus on Phosphodiesterase Isoforms (e.g., PDE5)

Detailed in vitro studies focusing on the enzyme inhibition kinetics of Desmethylene cis-Tadalafil (B2980542) are not extensively reported in peer-reviewed literature. While tadalafil (B1681874) is a potent and selective inhibitor of PDE5, the inhibitory activity of its desmethylene metabolite has not been similarly characterized.

Determination of IC50 and Ki Values (in vitro)

There is no publicly available data presenting the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) values for Desmethylene cis-Tadalafil against PDE5 or other phosphodiesterase isoforms. Such data is crucial for quantifying the potency of a compound as an enzyme inhibitor. The primary focus of existing research has been on the parent compound, tadalafil.

Mechanistic Studies of Enzyme Inhibition (e.g., competitive, non-competitive)

In the absence of kinetic data, the mechanism of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) for this compound remains unelucidated. Mechanistic studies are fundamental to understanding how a compound interacts with its target enzyme and are a prerequisite for detailed pharmacological profiling.

Receptor Binding Assays and Selectivity Profiling (in vitro, with relevant receptors)

Comprehensive receptor binding assays and selectivity profiling are essential for characterizing the specificity of a compound and identifying potential off-target effects.

Ligand-Binding Affinities and Specificity

Specific data on the ligand-binding affinities and specificity of this compound for a panel of relevant receptors are not available in the scientific literature. This information is critical for assessing the selectivity of the compound and its potential for interacting with other signaling pathways.

Displacement Studies with Known Ligands

Displacement studies, which measure the ability of a test compound to displace a known radiolabeled ligand from its receptor, have not been reported for this compound. These studies are a standard method for determining the binding affinity of a compound for a specific receptor.

In Vitro Metabolic Stability and Metabolite Identification (using non-human enzyme systems, e.g., liver microsomes, cell-free systems, without explicit human relevance)

Identification of Biotransformation Pathways and Enzymes Involved

This compound is the initial and principal metabolite of tadalafil, formed via a Phase I metabolic reaction. In vitro studies using liver microsomes have identified the specific enzyme responsible for this biotransformation.

Formation from Tadalafil : The conversion of tadalafil to its catechol metabolite, this compound, is predominantly catalyzed by the cytochrome P450 enzyme, CYP3A4. fda.govdrugbank.com This reaction involves the demethylenation of the benzodioxole ring. Although CYP3A4 is the primary enzyme, other isoforms may play a minor role.

Following its formation, this compound undergoes further Phase II metabolism.

Subsequent Metabolism : The catechol group of this compound is a substrate for methylation and glucuronidation reactions. fda.govdrugbank.com These conjugation reactions result in the formation of methylcatechol and methylcatechol glucuronide conjugates. fda.gov The enzymes responsible for these subsequent steps are likely catechol-O-methyltransferase (COMT) and UDP-glucuronosyltransferases (UGTs), respectively, though specific non-human enzyme studies detailing these pathways are limited.

| Metabolic Pathway | Substrate | Primary Enzyme(s) Involved | Resulting Metabolite | Reference |

|---|---|---|---|---|

| Demethylenation | Tadalafil | CYP3A4 | This compound (Catechol metabolite) | fda.govdrugbank.com |

| Methylation | This compound | Catechol-O-methyltransferase (COMT) (putative) | Methylcatechol metabolite | fda.govdrugbank.com |

| Glucuronidation | Methylcatechol metabolite | UDP-glucuronosyltransferases (UGTs) (putative) | Methylcatechol glucuronide metabolite | fda.govdrugbank.com |

There is a lack of published in vitro studies that specifically assess the metabolic stability (e.g., half-life, intrinsic clearance) of this compound as the starting compound in non-human enzyme systems.

Characterization of In Vitro Metabolites

The primary metabolites of tadalafil that are formed in vitro have been characterized, with this compound being the initial product. The subsequent metabolites are conjugates of this catechol derivative.

Catechol Metabolite : This is this compound itself. It is considered to be pharmacologically inactive at typical physiological concentrations. drugbank.comnih.gov

Methylcatechol Metabolite : This is formed by the methylation of one of the hydroxyl groups of the catechol moiety of this compound.

Methylcatechol Glucuronide Conjugate : This is the major circulating metabolite of tadalafil and is formed by the glucuronidation of the methylcatechol metabolite. fda.gov This conjugate is also considered to be pharmacologically inactive. nih.gov

Profiling for Off-Target Biochemical Interactions (in vitro, e.g., other enzyme families, ion channels)

There is a significant lack of specific data in the public scientific literature regarding the in vitro profiling of this compound for off-target biochemical interactions. While the parent compound, tadalafil, has been characterized for its selectivity against other phosphodiesterase (PDE) isoforms (such as PDE6 and PDE11) and other potential targets like ion channels, similar detailed studies for its desmethylene metabolite are not available. nih.govnih.gov In vitro data for tadalafil suggests that its metabolites are not expected to be pharmacologically active, which may explain the limited investigation into their off-target profiles. fda.gov

| Off-Target Class | Specific Target | In Vitro Interaction Data for this compound | Reference |

|---|---|---|---|

| Phosphodiesterases | PDE1, PDE2, PDE3, PDE4, PDE6, PDE11 | Data not available | N/A |

| Ion Channels | hERG, others | Data not available | N/A |

| Other Enzyme Families | Various | Data not available | N/A |

Degradation Pathways and Stability Studies of Desmethylene Cis Tadalafil

Identification and Characterization of Degradation Products under Various Stress Conditions

Forced degradation studies on tadalafil (B1681874) have revealed its susceptibility to degradation under hydrolytic (acidic and alkaline), oxidative, and photolytic conditions. It is anticipated that Desmethylene cis-Tadalafil (B2980542) would exhibit a similar degradation profile due to its structural analogy to tadalafil.

Acidic Hydrolysis: Under acidic conditions, tadalafil has been shown to undergo degradation. asianpubs.org For instance, refluxing with 1 N HCl at 60°C for 10 hours resulted in a 12.78% degradation of tadalafil, with the formation of a significant degradation product. asianpubs.org Another study reported 9.63% degradation after 24 hours in 1 mol L-1 HCl. semanticscholar.org It is plausible that the piperazine-2,5-dione ring in Desmethylene cis-Tadalafil could be susceptible to acid-catalyzed hydrolysis.

Alkaline Hydrolysis: Tadalafil is also labile in alkaline environments. Treatment with 1 mol L-1 NaOH for 24 hours led to 12.80% degradation. semanticscholar.org The amide bonds within the piperazine-2,5-dione moiety are likely the primary sites for base-catalyzed hydrolysis in this compound as well.

Oxidative Degradation: Oxidative stress, typically induced by agents like hydrogen peroxide (H2O2), can also lead to the degradation of tadalafil. One study reported a 1.88% degradation in the presence of 10% H2O2 over 24 hours, while another observed degradation in a 3% H2O2 solution over 48 hours. asianpubs.orgsemanticscholar.org The indole (B1671886) nucleus and other electron-rich portions of the this compound molecule would be potential targets for oxidation.

Photodegradation: Exposure to light, particularly UVA radiation, has been demonstrated to cause significant degradation of tadalafil. A study showed a substantial 33.50% degradation after just one hour of exposure to UVA light. semanticscholar.org This suggests that this compound is likely to be photosensitive and should be protected from light.

Thermal Degradation: Tadalafil has been found to be relatively stable under thermal stress. asianpubs.org Heating at 120°C for 48 hours did not result in any significant degradation. asianpubs.org It is reasonable to assume that this compound would also exhibit considerable thermal stability.

The following table summarizes the anticipated degradation of this compound based on studies of tadalafil:

| Stress Condition | Reagent/Condition | Duration | Observed Degradation of Tadalafil (%) | Potential Degradation Products of this compound |

|---|---|---|---|---|

| Acidic Hydrolysis | 1 N HCl, 60°C | 10 hours | 12.78 | Products of piperazine-2,5-dione ring opening |

| Alkaline Hydrolysis | 1 mol L-1 NaOH | 24 hours | 12.80 | Products of piperazine-2,5-dione ring opening |

| Oxidation | 10% H2O2 | 24 hours | 1.88 | Oxidized indole derivatives |

| Photodegradation | UVA light | 1 hour | 33.50 | Photolytic cleavage products |

| Thermal Degradation | 120°C | 48 hours | No significant degradation | Likely stable |

Kinetic Studies of Degradation Processes and Reaction Mechanisms

Kinetic studies on the photodegradation of tadalafil have indicated that the process follows first-order kinetics when the drug is isolated. semanticscholar.org This implies that the rate of degradation is directly proportional to the concentration of the compound. The half-life (t1/2) for the photodegradation of isolated tadalafil was determined to be 191.47 minutes. semanticscholar.org Given the structural similarity, the degradation of this compound under photolytic stress is also likely to follow first-order kinetics.

The reaction mechanisms for the degradation of tadalafil, and by extension this compound, are predicated on the chemical reactivity of its functional groups. Hydrolytic degradation likely proceeds through nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbons of the piperazine-2,5-dione ring, leading to ring opening. Oxidative degradation probably involves the oxidation of the indole nucleus. Photodegradation mechanisms can be more complex, potentially involving photo-induced cleavage or rearrangement of the molecule.

Development of Analytical Methods for Monitoring Impurities and Degradation Products in Synthetic Materials

To ensure the quality and purity of synthetic this compound, robust analytical methods are essential for monitoring impurities and degradation products. Stability-indicating methods, which are capable of separating the intact compound from its degradation products, are particularly important.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. For tadalafil, several stability-indicating HPLC methods have been developed. semanticscholar.orgufmg.br These methods typically utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). semanticscholar.org Detection is commonly performed using a UV detector at a wavelength where tadalafil and its degradation products exhibit significant absorbance, such as 284 nm. semanticscholar.org

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the separation and quantification of tadalafil and its degradation products. rjptonline.org HPTLC methods offer the advantage of analyzing multiple samples simultaneously. rjptonline.org

The validation of these analytical methods is crucial and is performed according to ICH guidelines, assessing parameters such as specificity, linearity, precision, accuracy, robustness, and the limits of detection and quantification. semanticscholar.org

The following table outlines a typical HPLC method that could be adapted for the analysis of this compound and its degradation products:

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water/buffer mixture |

| Detection Wavelength | 284 nm |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient (e.g., 25°C) |

Strategies for Enhancing Chemical Stability of the Compound

Given the susceptibility of this compound to hydrolysis, oxidation, and photodegradation, several strategies can be employed to enhance its chemical stability, particularly for research samples.

Synthetic Modifications: While altering the core structure would result in a different compound, the synthesis process itself can be optimized to minimize the formation of impurities. Careful control of reaction conditions and purification steps can yield a more stable final product.

Storage Conditions for Research Samples: Proper storage is paramount to maintaining the integrity of this compound. Based on the degradation profile of tadalafil, the following storage conditions are recommended for research samples:

Protection from Light: Samples should be stored in amber-colored vials or in the dark to prevent photodegradation.

Controlled Temperature: Although thermally stable, storage at controlled room temperature or under refrigeration is advisable to slow down any potential degradation processes.

Inert Atmosphere: To prevent oxidation, samples can be stored under an inert atmosphere, such as nitrogen or argon.

Control of Humidity: Storing the compound in a desiccator or with a desiccant can minimize exposure to moisture and reduce the risk of hydrolysis.

By implementing these strategies, the chemical stability of this compound can be significantly enhanced, ensuring the reliability of experimental results.

Future Directions and Emerging Research Areas in the Study of Desmethylene Cis Tadalafil

The scientific investigation into Desmethylene cis-Tadalafil (B2980542), an analogue of the phosphodiesterase type 5 (PDE5) inhibitor Tadalafil (B1681874), is poised to expand into several key areas. Future research will likely focus on refining its synthesis, utilizing advanced computational tools for the creation of new derivatives, enhancing analytical detection methods, and deepening the understanding of its molecular interactions. These endeavors are crucial not only for characterizing Desmethylene cis-Tadalafil itself but also for the broader insights they provide into the chemical and biochemical properties of the entire class of Tadalafil-related compounds.

Q & A

Q. What are the established synthetic pathways for Desmethylene cis-Tadalafil, and what analytical techniques are critical for confirming its structural integrity?

Answer: this compound is synthesized via diketopiperazine-based frameworks, often involving cyclocondensation reactions of substituted tryptophan derivatives. Key steps include regioselective alkylation and acid-catalyzed cyclization. For structural validation:

- X-ray crystallography is essential for resolving stereochemical configurations (e.g., CCDC 2049073–2049076 in ).

- High-Performance Liquid Chromatography (HPLC) ensures purity (>99%), while NMR spectroscopy (¹H/¹³C) confirms proton and carbon environments.

- Mass spectrometry (HRMS) validates molecular weight (±1 ppm accuracy) .

Q. Which in vitro models are commonly used to assess the PDE5 inhibitory activity of this compound, and what methodological controls are necessary?

Answer:

- Enzyme inhibition assays using recombinant PDE5 isoforms (e.g., human PDE5A1) are standard. Activity is measured via fluorescence-based detection of residual cyclic GMP after incubation.

- Controls : Include positive controls (e.g., sildenafil) and negative controls (solvent-only wells) to validate assay sensitivity.

- Data normalization : Express IC₅₀ values relative to baseline activity (untreated PDE5) .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

Answer: Discrepancies often arise from metabolic stability differences across biological systems. Methodological strategies include:

- CYP3A isoform-specific studies : Use human liver microsomes (HLMs) to quantify metabolite formation rates (e.g., via LC-MS/MS). Compare isoforms (CYP3A4 vs. 3A5) to identify dominant metabolic pathways (Table 1) .

- Interspecies scaling : Validate findings using in vivo rodent models with CYP3A inhibitors (e.g., ketoconazole) to isolate enzyme contributions.

- Compartmental modeling : Apply nonlinear mixed-effects models (NONMEM) to reconcile in vitro clearance data with in vivo plasma profiles .

Q. Table 1: CYP3A Isoform-Specific Metabolic Activity for this compound

| CYP3A Isoform | Vₘₐₓ (pmol/min/mg) | Kₘ (µM) | CLᵢₙₜ (µL/min/mg) |

|---|---|---|---|

| 3A4 | 12.3 ± 1.2 | 8.5 ± 0.9 | 1.45 |

| 3A5 | 4.7 ± 0.6 | 15.2 ± 2.1 | 0.31 |

| 3A7 | 1.1 ± 0.3 | 22.4 ± 3.5 | 0.05 |

| Data adapted from . |

Q. What experimental strategies optimize the yield of this compound in multi-step syntheses?

Answer:

- Regioselective protection : Use tert-butoxycarbonyl (Boc) groups to block reactive amines during cyclocondensation, minimizing side products.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for enhancing cyclization efficiency.

- Crystallization optimization : Employ solvent mixtures (e.g., ethanol/water) to improve crystal purity (>98% by HPLC) .

Q. How should researchers design studies to resolve contradictory data on this compound’s tissue selectivity?

Answer:

- Tissue-specific biodistribution : Use radiolabeled (¹⁴C) this compound in autoradiography assays across tissues (e.g., lung, penile corpus cavernosum).

- Functional assays : Compare cAMP/cGMP levels in tissue homogenates post-treatment.

- Statistical rigor : Apply multivariate ANOVA to account for inter-subject variability and batch effects .

Methodological Best Practices

- Data reporting : Follow the TARCiS Statement () for citation searching and reproducibility.

- Ethical compliance : Secure IRB approval for human tissue studies (e.g., Ethics of Research in Human Experimentation Committee, Approval RNN/43/17/KE) .

- Statistical tools : Use GraphPad Prism for dose-response curves and SAS for pharmacokinetic modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.